molecular formula C13H20O5 B11037306 3-(2,3,4,5-Tetramethoxyphenyl)-1-propanol

3-(2,3,4,5-Tetramethoxyphenyl)-1-propanol

Cat. No.: B11037306
M. Wt: 256.29 g/mol
InChI Key: ZHLGPPRUPFKDFX-UHFFFAOYSA-N
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Description

3-(2,3,4,5-Tetramethoxyphenyl)-1-propanol is an organic compound that belongs to the class of phenylpropanoids It is characterized by the presence of four methoxy groups attached to the benzene ring and a propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,4,5-Tetramethoxyphenyl)-1-propanol typically involves the reaction of 2,3,4,5-tetramethoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,3,4,5-Tetramethoxyphenyl)-1-propanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(2,3,4,5-tetramethoxyphenyl)propanal or 3-(2,3,4,5-tetramethoxyphenyl)propanoic acid.

    Reduction: Formation of 3-(2,3,4,5-tetramethoxyphenyl)propane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,3,4,5-Tetramethoxyphenyl)-1-propanol involves its interaction with specific molecular targets and pathways. The methoxy groups and the hydroxyl group play crucial roles in its reactivity and interactions. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetramethoxybenzaldehyde: A precursor in the synthesis of 3-(2,3,4,5-Tetramethoxyphenyl)-1-propanol.

    2,3,4,5-Tetramethoxyphenylacetic acid: A structurally similar compound with different functional groups.

    2,3,4,5-Tetramethoxyphenylpropane: The fully reduced form of this compound.

Uniqueness

This compound is unique due to the presence of both methoxy groups and a hydroxyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H20O5

Molecular Weight

256.29 g/mol

IUPAC Name

3-(2,3,4,5-tetramethoxyphenyl)propan-1-ol

InChI

InChI=1S/C13H20O5/c1-15-10-8-9(6-5-7-14)11(16-2)13(18-4)12(10)17-3/h8,14H,5-7H2,1-4H3

InChI Key

ZHLGPPRUPFKDFX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)CCCO)OC)OC)OC

Origin of Product

United States

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